molecular formula C20H15N3O2S B11438726 (2E)-2-benzylidene-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-benzylidene-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11438726
M. Wt: 361.4 g/mol
InChI Key: INIMZLYYRDQZOQ-SFQUDFHCSA-N
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Description

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include substituted benzylamines and thiosemicarbazides, which undergo cyclization and condensation reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as reactive crystallization and thermal decomposition may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-6-[(4-METHYLPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2E)-6-[(4-METHYLPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

(2E)-2-benzylidene-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H15N3O2S/c1-13-7-9-15(10-8-13)11-16-18(24)21-20-23(22-16)19(25)17(26-20)12-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3/b17-12+

InChI Key

INIMZLYYRDQZOQ-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=NC2=O

Origin of Product

United States

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